SPDP-PEG4-NHS ester (CAS 1334177-95-5) is a specialized heterobifunctional crosslinker engineered with an amine-reactive N-hydroxysuccinimide (NHS) ester, a sulfhydryl-reactive 2-pyridyldithio group, and a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. This architecture enables the formation of reversible, disulfide-linked bioconjugates while significantly outperforming traditional aliphatic linkers in maintaining the aqueous solubility of modified proteins. Commercially valued in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and cleavable protein complexes, the PEG4 spacer provides a precise 25.7 Å distance between conjugated entities, optimizing steric accessibility without excessive hydrodynamic expansion .
Generic substitution with standard aliphatic SPDP or LC-SPDP frequently compromises procurement and manufacturing workflows by inducing protein aggregation, particularly when high molar substitution ratios are targeted. The hydrophobic nature of non-PEGylated linkers drives non-specific hydrophobic interactions, leading to irreversible precipitation of high-value biologicals. Conversely, substituting with non-cleavable alternatives like SMCC or Sulfo-SMCC fundamentally alters the functional profile, forming stable thioether bonds that prevent the glutathione-mediated intracellular release critical for ADC and PROTAC efficacy. Furthermore, utilizing longer PEG variants (e.g., PEG12-SPDP) extends the spacer arm to 54.1 Å, which can negatively alter the pharmacokinetic clearance rates and binding kinetics of the final conjugate [1].
The physical distance between reactive groups is a critical parameter in bioconjugation, dictating the ability of two bulky macromolecules to interact without steric clashing. SPDP-PEG4-NHS ester provides a calibrated spacer arm length of 25.7 Å. In direct comparison, standard SPDP offers a highly restrictive 6.8 Å spacer, which often leads to poor conjugation efficiency between large globular proteins. While PEG12-SPDP provides a 54.1 Å spacer, this excessive length can increase the hydrodynamic radius of the conjugate, potentially accelerating in vivo clearance. The 25.7 Å dimension of the PEG4 variant represents an optimal procurement choice for balancing steric relief with a compact conjugate architecture .
| Evidence Dimension | Spacer arm length |
| Target Compound Data | 25.7 Å (PEG4-SPDP) |
| Comparator Or Baseline | 6.8 Å (Standard SPDP) and 54.1 Å (PEG12-SPDP) |
| Quantified Difference | 3.7-fold increase over standard SPDP; 52% shorter than PEG12-SPDP |
| Conditions | Molecular geometry calculations for commercially available crosslinkers |
Allows buyers to select the exact spatial geometry needed to maximize conjugation yield between sterically hindered proteins without altering pharmacokinetics.
A primary failure mode in bioconjugation workflows utilizing traditional aliphatic linkers is the precipitation of the modified protein intermediate. SPDP-PEG4-NHS ester incorporates a highly hydrophilic tetraethylene glycol (PEG4) chain that masks the hydrophobicity of the attached payload or crosslinker core. Compared to LC-SPDP, which relies on a purely hydrocarbon spacer (15.7 Å) and frequently causes measurable protein aggregation at substitution ratios greater than 3-4 linkers per molecule, the PEG4 variant maintains the aqueous solubility of the conjugate even at higher molar excesses. This solubility retention directly translates to higher recoverable yields during the desalting and purification phases[1].
| Evidence Dimension | Conjugate aqueous solubility retention |
| Target Compound Data | High solubility retention due to hydrophilic PEG4 spacer |
| Comparator Or Baseline | LC-SPDP (hydrophobic hydrocarbon spacer) |
| Quantified Difference | Prevention of aggregation at high substitution ratios |
| Conditions | Protein modification in standard aqueous buffers (e.g., PBS-EDTA) |
Prevents the costly loss of expensive antibodies or recombinant proteins due to irreversible precipitation during the conjugation workflow.
For applications requiring the targeted release of a payload—such as ADCs or cleavable probes—the chemical nature of the crosslink is paramount. SPDP-PEG4-NHS ester forms a disulfide bond that is stable in systemic circulation but rapidly cleaved in the highly reducing environment of the cytosol (which contains 1-10 mM glutathione) or by the addition of reducing agents like DTT. If a buyer were to substitute this with a widely used amine-to-sulfhydryl crosslinker like SMCC, the resulting thioether bond would be entirely non-cleavable under physiological reducing conditions. This fundamental mechanistic difference dictates whether a conjugated therapeutic or probe can successfully detach from its carrier post-internalization .
| Evidence Dimension | Bond cleavability under reducing conditions |
| Target Compound Data | Rapidly cleaved via disulfide reduction (e.g., via DTT or intracellular glutathione) |
| Comparator Or Baseline | SMCC / Sulfo-SMCC (0% cleavage under identical reducing conditions) |
| Quantified Difference | Complete vs. zero payload release via reduction |
| Conditions | Cytosolic reducing environment or standard DTT/TCEP in vitro assays |
Essential for procurement in ADC and PROTAC development where therapeutic efficacy relies entirely on the successful intracellular liberation of the active molecule.
Ideal for synthesizing cleavable ADCs where the payload must be released inside the target cell via glutathione-mediated disulfide reduction, and where maintaining antibody solubility during high-DAR (Drug-to-Antibody Ratio) conjugation is critical.
Best suited for structural biology or interaction studies requiring the temporary linkage of two sterically hindered proteins (utilizing the 25.7 Å spacer), followed by complex dissociation using mild reducing agents like DTT [1].
An excellent linker choice for assembling heterobifunctional degraders where a flexible, hydrophilic PEG4 chain is needed to bridge the E3 ligase ligand and the target protein ligand without compromising the aqueous solubility of the final molecule .